(S)-1-Benzyl-3-iodo-pyrrolidine
Description
(S)-1-Benzyl-3-iodo-pyrrolidine is a chiral pyrrolidine derivative characterized by a benzyl group at the 1-position and an iodine atom at the 3-position on the pyrrolidine ring. Its stereochemistry (S-configuration) makes it valuable in asymmetric synthesis and pharmaceutical applications, where enantiomeric purity is critical. The iodine substituent enhances its utility in cross-coupling reactions (e.g., Suzuki, Ullmann), enabling the construction of complex molecular architectures .
Properties
IUPAC Name |
(3S)-1-benzyl-3-iodopyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14IN/c12-11-6-7-13(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXLLPYOPPIZGB-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1I)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1I)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Iodination of 1-Benzyl-pyrrolidine
The most widely reported method involves the iodination of 1-benzyl-pyrrolidine using iodine () in the presence of an oxidizing agent. Hydrogen peroxide () or sodium hypochlorite () is typically employed to generate the electrophilic iodine species required for substitution at the 3-position of the pyrrolidine ring. The reaction proceeds via a radical or ionic mechanism, depending on the solvent and temperature.
Representative Procedure :
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Reagents : 1-Benzyl-pyrrolidine (1.0 equiv), (1.2 equiv), (30% v/v, 4.0 equiv).
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Solvent : Dichloromethane () or acetonitrile ().
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Conditions : Stir at 25–50°C for 12–24 hours under inert atmosphere.
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Workup : Quench with aqueous sodium thiosulfate (), extract with , and purify via column chromatography (hexane:ethyl acetate = 4:1).
Key Data :
The stereochemical outcome is influenced by the starting material’s configuration. When (S)-1-benzyl-pyrrolidine is used, the product retains the (S)-configuration at the 3-position due to the retention of stereochemistry during iodination.
Electroreductive Cyclization in Flow Microreactors
Recent advances in electrochemical synthesis enable the preparation of pyrrolidine derivatives via imine intermediates. This method avoids traditional halogenation steps and offers superior control over regioselectivity.
Procedure Overview :
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Substrate : Imine derived from benzylamine and a diketone.
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Electrolyte : Tetrabutylammonium tetrafluoroborate () in .
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Conditions : Continuous flow microreactor, −2.5 V vs Ag/AgCl, 50°C.
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Product Isolation : Neutralization with , extraction with ethyl acetate, and vacuum distillation.
Advantages :
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Scalability : Achieves gram-scale production with 72% yield.
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Green Chemistry : Eliminates stoichiometric oxidants and reduces waste.
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent critically impacts reaction efficiency and stereoselectivity. Polar aprotic solvents like enhance iodine solubility and reaction rate, while favors radical pathways. Elevated temperatures (50°C) reduce reaction time but may promote racemization in chiral substrates.
Comparative Data :
| Solvent | Yield (%) | Racemization (%) |
|---|---|---|
| 78 | 1.2 | |
| 65 | 0.8 | |
| 42 | 3.5 |
Catalytic and Stoichiometric Considerations
The use of catalytic (5 mol%) accelerates iodination by stabilizing reactive iodine intermediates, increasing yield to 85%. However, excess (>4 equiv) leads to over-oxidation, forming pyrrolidone byproducts.
Industrial-Scale Production
Continuous Flow Synthesis
Industrial facilities adopt continuous flow reactors to enhance reproducibility and safety. Key parameters include:
Advantages Over Batch Reactors :
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20% higher yield due to improved mass transfer.
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Reduced iodine waste via in-line recycling.
Stereochemical Control and Resolution
Chiral Pool Synthesis
(S)-1-Benzyl-3-aminopyrrolidine serves as a precursor, where the amino group is replaced via Sandmeyer-type iodination. This method preserves chirality with >99% enantiomeric excess (ee).
Procedure :
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Diazotization : Treat (S)-1-benzyl-3-aminopyrrolidine with /HCl at 0°C.
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Iodination : Add and heat to 60°C for 6 hours.
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Purification : Crystallization from ethanol/water.
Outcome :
| Parameter | Value |
|---|---|
| Yield | 70% |
| ee | 99.5% |
Purification and Characterization
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The iodine atom at the 3-position serves as an excellent leaving group, facilitating nucleophilic substitution (SN2) reactions. These reactions typically proceed under mild conditions with high regioselectivity.
Key examples include:
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Amine substitution : Reacting with primary or secondary amines (e.g., benzylamine) in acetonitrile at 40–60°C yields 3-aminated derivatives.
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Thiol substitution : Treatment with thiols (e.g., ethanethiol) in DMF using potassium carbonate as a base produces 3-thioether analogs.
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Cyanide substitution : Reaction with sodium cyanide in DMSO at 80°C generates 3-cyano-pyrrolidine derivatives.
Mechanistic Insight :
The SN2 pathway dominates due to the steric accessibility of the iodine atom and the pyrrolidine ring's conformation. The (S)-configuration influences stereochemical outcomes, often retaining chirality at the reaction site .
Cross-Coupling Reactions
The iodine atom enables participation in transition-metal-catalyzed cross-coupling reactions, critical for constructing complex architectures.
Suzuki-Miyaura Coupling
Reaction with arylboronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ and K₂CO₃ in THF/water (3:1) at 80°C forms biaryl derivatives .
Example protocol (from ):
| Reagent | Conditions | Yield |
|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, THF/H₂O, 80°C | 72–85% |
Stille Coupling
Using organostannanes (e.g., tributylvinyltin) with PdCl₂(PPh₃)₂ in DMF at 100°C introduces vinyl groups.
Elimination Reactions
Under basic conditions, this compound undergoes β-elimination to form alkenes.
Typical conditions :
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Base : KOtBu (2 equiv)
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Solvent : DMF or toluene
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Temperature : 80–100°C
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Product : 1-Benzyl-2,5-dihydropyrrole (alkene).
Arylation via Radical Pathways
Visible-light-mediated radical arylation has been demonstrated using (diacetoxyiodo)benzene (DIB) and iodine .
Experimental procedure ( ):
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Reactant: this compound (1 equiv), DIB (1.4 equiv), iodine (1.1 equiv).
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Solvent: Nitromethane or acetonitrile.
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Light source: 80-W tungsten lamp or sunlight.
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Add BF₃·OEt₂ (1.5 equiv) at 0°C, followed by nucleophiles (e.g., anisole).
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Yield: 59–70% for aryl-substituted products.
Representative arylations :
| Nucleophile | Product | Yield |
|---|---|---|
| Benzo[d]dioxole | 2-(Benzodioxolyl)-pyrrolidine | 70% |
| 4-Methoxyphenol | 2-(4-Methoxyphenyl)-pyrrolidine | 63% |
| Phenol | 2-(4-Hydroxyphenyl)-pyrrolidine | 59% |
Hydrogenolysis
The benzyl group can be removed via catalytic hydrogenation (H₂, Pd/C) in ethanol, yielding 3-iodo-pyrrolidine, a precursor for further functionalization .
Scientific Research Applications
(S)-1-Benzyl-3-iodo-pyrrolidine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (S)-1-Benzyl-3-iodo-pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and the iodine atom play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences and similarities between (S)-1-Benzyl-3-iodo-pyrrolidine and related pyrrolidine derivatives:
Key Observations:
- Steric and Electronic Effects : The bulky benzyl group at the 1-position stabilizes the pyrrolidine ring conformation across all analogs, but the 3-iodo substituent introduces significant steric hindrance and polarizability, impacting reaction kinetics .
Physicochemical Properties
Table: Comparative Physicochemical Data
| Property | This compound | (R)-1-Benzyl-3-(Boc-amino)pyrrolidine | (3R)-1-Benzyl-3-(Methylamino)pyrrolidine |
|---|---|---|---|
| Melting Point | Not reported | 77–81°C | Not reported |
| Optical Rotation | Not reported | [α]²⁰/D = +6° (chloroform) | [α]²⁰/D = - (specific value not given) |
| Solubility | Likely soluble in CHCl₃, MeOH | Transparent in MeOH | Not reported |
| Stability | Light-sensitive (iodide) | Stable at RT | Sensitive to oxidation (amine) |
- Stability : The iodine atom in this compound necessitates storage in dark, cool conditions, contrasting with the Boc-protected analog’s room-temperature stability .
- Chirality: Both (S)- and (R)-enantiomers are critical in asymmetric catalysis, but their optical rotations differ significantly, as seen in the Boc-amino derivative .
Biological Activity
(S)-1-Benzyl-3-iodo-pyrrolidine is a chiral compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by a pyrrolidine ring with a benzyl group and an iodine atom at the third position. Its molecular formula contributes to its stereogenic properties, which are essential for its interaction with biological targets. The presence of the iodine atom is particularly noteworthy as it influences the compound's reactivity and biological profile.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes, impacting pathways related to tumor growth and metastasis. For instance, it has been evaluated for its inhibitory effects on Golgi α-mannosidase II, which plays a role in glycan biosynthesis .
- Binding Affinity : Interaction studies have revealed that this compound has significant binding affinities with various receptors. This property is crucial for its potential therapeutic applications in drug discovery.
Synthesis Methods
Several efficient methods for synthesizing this compound have been developed, showcasing its versatility for research applications. Common strategies include:
- Iodocyclization : A method involving the introduction of iodine into the pyrrolidine ring during synthesis, enhancing the compound's reactivity .
- Benzylation Reactions : Techniques that allow for the selective introduction of the benzyl group into the pyrrolidine framework, which is crucial for maintaining stereochemistry.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared to several structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| (S)-N-Benzyl-3-hydroxypyrrolidine | Hydroxyl group at position 3 | Exhibits different solubility and reactivity |
| (S)-1-Benzylpyrrolidine | Lacks iodine substituent | More stable but less reactive than the iodinated variant |
| 2-Iodo-N-benzylpyrrolidine | Iodine at position 2 | Different reactivity profile compared to position 3 |
This table illustrates how variations in structure can lead to differing biological activities and applications.
Case Studies and Research Findings
Recent studies have provided insights into the biological effects of this compound:
- Inhibition Studies : Inhibition assays demonstrated that this compound significantly reduces enzyme activity in specific pathways associated with cancer progression. For instance, it showed a marked decrease in potency towards LManII while maintaining selectivity towards GMIIb .
- Developmental Assays : In zebrafish embryo models, this compound was tested for developmental effects, revealing potential impacts on morphology and motility behaviors .
Q & A
Q. What are the established synthetic routes for (S)-1-Benzyl-3-iodo-pyrrolidine, and how can stereochemical purity be ensured?
Answer: The synthesis of this compound can be adapted from methods used for structurally related compounds. For example, (3S,4S)-1-Benzylpyrrolidine-3,4-diol is synthesized via condensation of L-tartaric acid with benzylamine followed by reduction using NaBH₄–BF₃·Et₂O . To introduce iodine at the 3-position, a halogenation step (e.g., nucleophilic substitution with KI or electrophilic iodination) could be integrated. Ensuring stereochemical purity requires chiral resolution techniques (e.g., chiral HPLC) or asymmetric synthesis using enantioselective catalysts. High enantiomeric excess (e.g., 99% ee) has been achieved for similar compounds via chiral auxiliary approaches .
Q. What spectroscopic and crystallographic methods are critical for confirming the structure of this compound?
Answer:
- X-ray crystallography : Single-crystal X-ray analysis provides unambiguous confirmation of stereochemistry. For example, (3S,4S)-1-Benzylpyrrolidine-3,4-diol was characterized with an R factor of 0.032 and wR factor of 0.105 using SHELXL .
- NMR spectroscopy : Key signals include the benzyl protons (δ 7.2–7.4 ppm), pyrrolidine protons (δ 2.5–3.5 ppm), and iodine-induced deshielding effects.
- Mass spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected at m/z 318.07 for C₁₁H₁₃NI) .
Q. What are common impurities or byproducts encountered during synthesis, and how are they identified?
Answer:
- Dehalogenation byproducts : Partial loss of iodine may occur during synthesis, detected via LC-MS as [M−I+H]⁺ fragments.
- Diastereomers : Improper stereocontrol can lead to (R)-isomers, identified via chiral chromatography .
- Oxidation products : Tertiary amines may oxidize to N-oxides, observable in NMR (δ 3.0–3.5 ppm for N-oxide protons) .
Advanced Research Questions
Q. How can synthetic protocols be optimized to improve yield and enantioselectivity?
Answer:
- Catalytic asymmetric iodination : Use chiral ligands (e.g., bisoxazolines) with Pd or Cu catalysts to direct iodine incorporation stereoselectively.
- Reaction monitoring : Real-time LC-MS tracking (e.g., tR = 0.79–0.83 min for intermediates) allows rapid optimization .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates, while low temperatures reduce racemization .
Q. How should researchers resolve contradictions in analytical data (e.g., conflicting NMR or crystallographic results)?
Answer:
- Cross-validation : Combine multiple techniques (e.g., X-ray for absolute configuration, NOESY NMR for relative stereochemistry) .
- Refinement protocols : Use SHELXL for crystallographic refinement to address discrepancies in thermal parameters or occupancy .
- Statistical analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses when data conflicts arise .
Q. What strategies are effective for studying the reactivity of the iodine substituent in cross-coupling reactions?
Answer:
- Buchwald–Hartwig amination : Utilize Pd catalysts to replace iodine with amines, monitored via loss of the [M+H]⁺ ion in LC-MS .
- Stille/Suzuki couplings : Test reactivity with aryl boronic acids, using KI as a competing nucleophile to assess leaving-group efficiency.
- Mechanistic studies : Isotopic labeling (¹²⁷I vs. ¹²⁵I) or DFT calculations can elucidate transition states and activation barriers.
Q. How can this compound be applied in medicinal chemistry or target validation studies?
Answer:
- Bioisosteric replacement : Substitute iodine with other halogens (e.g., Br, Cl) to modulate pharmacokinetics in orexin receptor antagonists, as seen in 1-acyl-2-benzylpyrrolidine derivatives .
- Probe synthesis : Incorporate radiolabels (e.g., ¹²⁵I) for receptor binding assays.
- SAR studies : Compare iodinated analogs with non-halogenated counterparts to assess halogen bonding effects on target affinity.
Methodological Notes
- Stereochemical analysis : Absolute configuration is best confirmed via X-ray crystallography, while relative configuration can use NOESY/ROESY correlations .
- Contradiction management : Apply frameworks like PICO (Population, Intervention, Comparison, Outcome) to design studies addressing data inconsistencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
